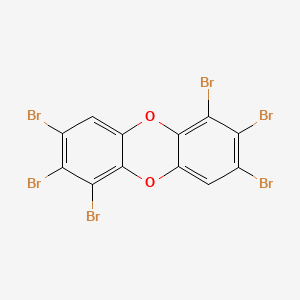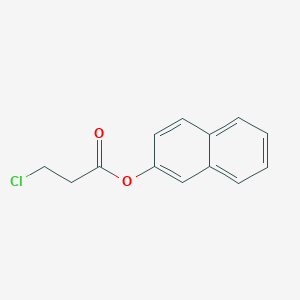
2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl typically involves the fluorination of biphenyl derivatives. One common method includes the use of hexafluoropropylene oxide as a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as antimony pentachloride (SbCl5) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The process ensures high yield and purity of the final product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl compounds with various functional groups.
Scientific Research Applications
2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl exerts its effects is primarily through its interaction with molecular targets via its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various biological and chemical targets, influencing their activity and stability. The pathways involved often include electron transfer and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- Hexafluoroacetylacetone
Uniqueness
2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl is unique due to its specific arrangement of fluorine atoms on the biphenyl structure, which imparts distinct chemical properties compared to other fluorinated compounds. Its stability, reactivity, and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications.
Properties
CAS No. |
109270-32-8 |
|---|---|
Molecular Formula |
C12H6F6 |
Molecular Weight |
264.17 g/mol |
IUPAC Name |
1,2,3,3,6,6-hexafluoro-4-phenylcyclohexa-1,4-diene |
InChI |
InChI=1S/C12H6F6/c13-9-10(14)12(17,18)8(6-11(9,15)16)7-4-2-1-3-5-7/h1-6H |
InChI Key |
QIHUHYYUDZHFNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C(=C(C2(F)F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)
![N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B14334264.png)
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate](/img/structure/B14334266.png)
![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)





